molecular formula C11H12O2 B127885 5,6,7,8-四氢萘-1-羧酸 CAS No. 4242-18-6

5,6,7,8-四氢萘-1-羧酸

货号: B127885
CAS 编号: 4242-18-6
分子量: 176.21 g/mol
InChI 键: GCFQXKYHWFWGSB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Medicinal Chemistry

Intermediate for Drug Synthesis

THNCA serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is employed in the preparation of Palonosetron , a potent antiemetic agent used for the treatment of nausea and vomiting associated with chemotherapy. Palonosetron functions as a selective antagonist of the 5-HT3 receptor, which plays a significant role in the emetic response . The synthesis pathway typically involves converting 1-naphthoic acid into THNCA before further modifications lead to the final drug product.

Chemical Properties Relevant to Drug Development

  • Melting Point : 150.0 to 154.0 °C
  • Boiling Point : Approximately 336.8 °C (predicted)
  • Density : 1.184 g/cm³ (predicted)
  • Solubility : Slightly soluble in DMSO and methanol
  • pKa : Approximately 4.26 (predicted)

These properties indicate that THNCA can be effectively utilized in various solvent systems during synthesis and formulation processes, enhancing its applicability in drug development .

Industrial Applications

Use in Organic Synthesis

THNCA is valuable in organic synthesis as a building block for creating complex molecules. Its naphthalene structure allows for various functional group transformations, making it suitable for synthesizing other naphthalene derivatives and compounds with potential biological activity .

Potential Applications in Material Science

Given its structural characteristics, THNCA may also find applications in material science, particularly in developing polymers or materials that require specific thermal or chemical stability. Its carboxylic acid group can facilitate interactions with other materials, enhancing composite properties.

Case Studies and Research Findings

Several studies have documented the utility of THNCA in pharmaceutical research:

  • Kowalczyk et al. (1996) demonstrated the effectiveness of THNCA as an intermediate in synthesizing Palonosetron, emphasizing its role in improving the pharmacological profile of antiemetic drugs.
  • A crystallographic study published by Lancelot et al. (2009) provided insights into the molecular structure of THNCA, revealing its potential interactions within biological systems and further supporting its application in drug design .

准备方法

Synthetic Routes and Reaction Conditions

5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid can be synthesized from 1-naphthoic acid through a hydrogenation process. The reaction involves the use of acetic acid as a solvent and palladium on carbon (Pd/C) as a catalyst. The reaction vessel is flushed with hydrogen gas to facilitate the hydrogenation process .

Industrial Production Methods

In industrial settings, the preparation of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid follows similar synthetic routes but on a larger scale. The use of high-pressure hydrogenation reactors and continuous flow systems can enhance the efficiency and yield of the production process .

化学反应分析

Types of Reactions

5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

相似化合物的比较

Similar Compounds

  • 1,2,3,4-Tetrahydro-1-naphthoic acid
  • 5,6,7,8-Tetrahydro-2-naphthoic acid
  • 9-Oxofluorene-4-carboxylic acid

Uniqueness

5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid is unique due to its specific structure and reactivity. Its ability to serve as an intermediate in the synthesis of therapeutically useful agents, such as palonosetron, highlights its importance in medicinal chemistry .

生物活性

5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid (THNCA) is a bicyclic compound that has garnered attention in medicinal chemistry due to its role as an intermediate in the synthesis of therapeutic agents such as Palonosetron, an antiemetic drug. This article explores the biological activity of THNCA, including its pharmacological properties, structure-activity relationships, and potential applications in drug development.

  • Molecular Formula : C11_{11}H12_{12}O2_2
  • Molecular Weight : 176.21 g/mol
  • CAS Number : 4242-18-6
  • Appearance : White solid

Pharmacological Significance

THNCA is primarily recognized for its role as a precursor in the synthesis of Palonosetron, which is used to prevent nausea and vomiting caused by chemotherapy. The compound's structural properties contribute to its biological activity:

  • Lipophilicity : The lipophilic nature of THNCA enhances its permeability across biological membranes, which is crucial for its effectiveness as a drug.
  • Hydrogen Bonding : Studies indicate that THNCA can engage in hydrogen bonding interactions, which are essential for binding to biological targets and influencing pharmacokinetic properties .

Structure-Activity Relationships (SAR)

Research has shown that modifications to the carboxylic acid group in compounds similar to THNCA can significantly affect their biological activity. For instance:

  • Isosteric Replacement : The replacement of the carboxylic acid group with bioisosteres can lead to variations in potency and selectivity against specific biological targets. This strategy aims to optimize drug-like properties while maintaining therapeutic efficacy .

Biological Activity Studies

Several studies have investigated the biological activities associated with THNCA:

  • Antiemetic Activity : As an intermediate for Palonosetron, THNCA exhibits significant antiemetic properties. Clinical studies have demonstrated that Palonosetron is effective in reducing chemotherapy-induced nausea and vomiting (CINV) due to its long half-life and high receptor affinity .
  • Toxicity Profile : Toxicological assessments indicate that THNCA has a low toxicity profile with no significant adverse effects reported at therapeutic doses. The LD50 value for acute toxicity in rats is approximately 2.24 g/kg .
  • Pharmacokinetics : Data on the absorption, distribution, metabolism, and excretion (ADME) profile suggest that THNCA is well absorbed in the gastrointestinal tract and has favorable pharmacokinetic properties that enhance its therapeutic potential .

Case Study 1: Synthesis and Efficacy of Palonosetron

A study conducted on the synthesis of Palonosetron from THNCA highlighted the compound's role as a critical intermediate. The research demonstrated that specific modifications during synthesis could enhance the antiemetic efficacy of the final product while minimizing side effects associated with traditional antiemetics .

Case Study 2: Structure-Activity Relationship Analysis

Another study focused on evaluating various derivatives of THNCA to determine their binding affinity to serotonin receptors (5-HT3). The findings indicated that certain modifications significantly increased receptor affinity and selectivity, suggesting pathways for developing more effective antiemetic agents .

属性

IUPAC Name

5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFQXKYHWFWGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286336
Record name 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4242-18-6
Record name 5,6,7,8-Tetrahydro-1-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4242-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 44874
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004242186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4242-18-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44874
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.275
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

10% w/w Palladium-on-carbon (10 g) was added to a solution of 1-naphthoic acid (33.4 g) in glacial acetic acid (150 ml) and the mixture hydrogenated at 345 kPa (50 psi) and 85° C. for 4 days. The warm mixture was filtered through a short column of Arbacel (trade mark) filter aid and the pad washed with glacial acetic acid (150 ml). Water (1.5 L) was added to the filtrate and the resulting precipitate filtered off and washed with water. The precipitate was dissolved in dichloromethane, the solution dried over anhydrous sodium sulphate and the solvent removed under reduced pressure to give an oil which was crystallised from ethyl acetate to give 1,2,3,4-tetrahydro-5-naphthoic acid (2.94 g) as a white solid (m.p. 148-150° C.).
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 10.0 9 (0.058 mol) of 1-naphthoic acid in 100 mL HOAc was treated with 0.5 g PtO2 and reduced at 29° C., 50 psi. When the required amount of H2 had been taken up, the mixture was filtered and the solvent removed under reduced pressure. The residue was recrystallized from EtOAc/hexane to give 6.84 g (67% yield) of the product. The structure was confirmed by NMR spectroscopy.
[Compound]
Name
10.0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
9
Quantity
0.058 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
67%
Customer
Q & A

Q1: What are the key structural features of 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid and how do they influence its crystal packing?

A: 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid exhibits a distinct molecular structure that directly impacts its crystal formation. The cyclohexane ring within the molecule adopts a half-chair conformation []. This specific conformation, along with the carboxylic acid group, plays a crucial role in the intermolecular interactions observed in the crystal structure. The molecules form centrosymmetric dimers through pairs of O—H⋯O hydrogen bonds, a common feature of carboxylic acids. Furthermore, these dimers are interconnected by π–π interactions, with a centroid–centroid distance of 3.8310 (13) Å [], originating from the aromatic naphthalene core. Additional stabilization within the crystal lattice is provided by C—H⋯O bonds, further linking the dimer units.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。